molecular formula C7H9NOS B13602826 3-(Thiophen-3-yl)azetidin-3-ol

3-(Thiophen-3-yl)azetidin-3-ol

Cat. No.: B13602826
M. Wt: 155.22 g/mol
InChI Key: PHHXXMLTABUSFZ-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)azetidin-3-ol is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a thiophene ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for 3-(Thiophen-3-yl)azetidin-3-ol are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the thiophene ring or the azetidine ring.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(Thiophen-3-yl)azetidin-3-one.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)azetidin-3-ol is not fully understood. it is believed to interact with various molecular targets through its hydroxyl and thiophene groups. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-ol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene derivatives: Lack the azetidine ring, which limits their potential biological activities.

Uniqueness

3-(Thiophen-3-yl)azetidin-3-ol is unique due to the combination of the azetidine ring and the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to its individual components .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

3-thiophen-3-ylazetidin-3-ol

InChI

InChI=1S/C7H9NOS/c9-7(4-8-5-7)6-1-2-10-3-6/h1-3,8-9H,4-5H2

InChI Key

PHHXXMLTABUSFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CSC=C2)O

Origin of Product

United States

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